molecular formula C13H14N2O2S2 B2937169 Ethyl 4-amino-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 57036-99-4

Ethyl 4-amino-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No. B2937169
CAS RN: 57036-99-4
M. Wt: 294.39
InChI Key: OGFXATQWIQNCSW-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring. The molecule contains functional groups such as an ethyl ester, an amino group, and a thioxo group. Thiazole derivatives are known to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thioamide and an α-halo ketone. The ethyl ester could be introduced through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The ethyl ester and the amino group would be attached to different carbon atoms of the thiazole ring .


Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. The amino group might be involved in nucleophilic substitution or addition reactions, while the carbonyl group in the ester could be involved in condensation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester group could make it more lipophilic, while the amino group could allow it to form hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many thiazole derivatives are known to interact with enzymes or receptors in the body, leading to various physiological effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on exploring the biological activity of this compound and related derivatives. This could involve in vitro and in vivo studies to determine its potential therapeutic effects .

properties

IUPAC Name

ethyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-3-17-12(16)10-11(14)15(13(18)19-10)9-6-4-8(2)5-7-9/h4-7H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFXATQWIQNCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333761
Record name ethyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

CAS RN

57036-99-4
Record name ethyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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